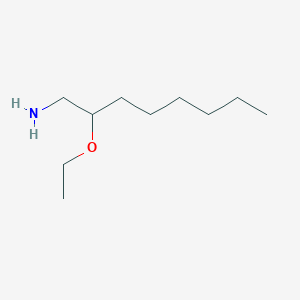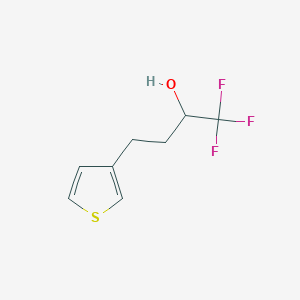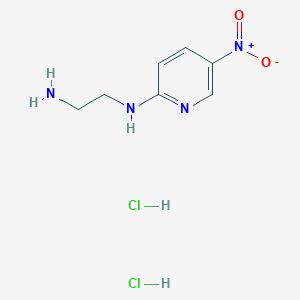
N1-(5-nitropyridin-2-yl)ethane-1,2-diaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H10N4O2·2HCl It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitropyridine is then subjected to a reaction with ethane-1,2-diamine. This step involves heating the reactants in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using a continuous flow reactor for the nitration step to ensure consistent quality and yield.
Automated Amination: Employing automated systems for the amination step to control reaction parameters precisely.
Crystallization and Purification: Utilizing crystallization techniques to purify the final product, followed by drying and packaging.
化学反応の分析
Types of Reactions
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Complexation: It can form coordination complexes with metal ions, which is useful in materials science and catalysis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Complexation: Metal salts (e.g., copper sulfate), aqueous or alcoholic solvents.
Major Products
Reduction: 5-amino-2-(2-aminoethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Complexation: Metal-ligand complexes.
科学的研究の応用
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s ability to form coordination complexes makes it valuable in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Catalysis: The compound’s metal complexes are used as catalysts in various industrial chemical reactions.
作用機序
The mechanism of action of N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethane-1,2-diamine moiety can chelate metal ions, influencing the compound’s activity in catalytic processes. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites on the receptor proteins.
類似化合物との比較
Similar Compounds
N1-(5-amino-2-pyridyl)ethane-1,2-diamine: Similar structure but with an amino group instead of a nitro group.
N1-(5-chloropyridin-2-yl)ethane-1,2-diamine: Contains a chlorine atom at the 5-position instead of a nitro group.
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine: Features a methyl group at the 5-position.
Uniqueness
N1-(5-nitropyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including medicinal chemistry and materials science.
特性
分子式 |
C7H12Cl2N4O2 |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c8-3-4-9-7-2-1-6(5-10-7)11(12)13;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H |
InChIキー |
IBRSXKJIXXQGDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


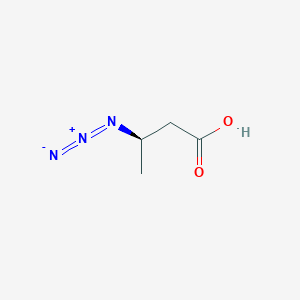
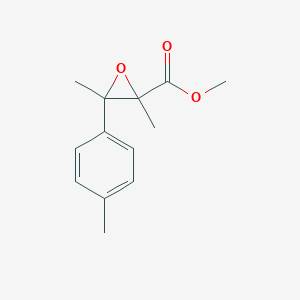
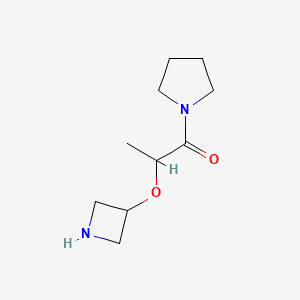

![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
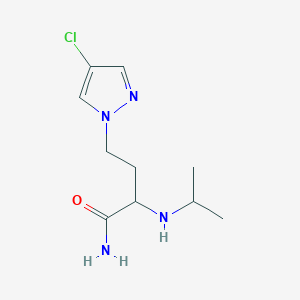
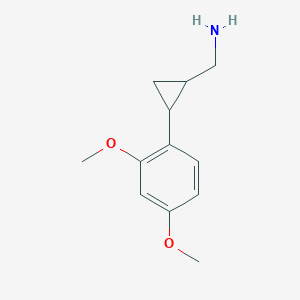
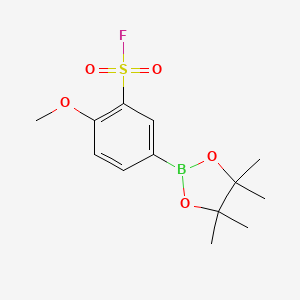
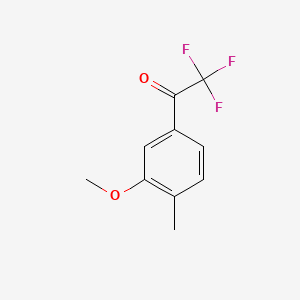
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
